molecular formula C20H17N3O4S2 B2692529 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide CAS No. 878682-88-3

2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide

Cat. No. B2692529
CAS RN: 878682-88-3
M. Wt: 427.49
InChI Key: PGHSOMYLDFPWQV-UHFFFAOYSA-N
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Description

2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H17N3O4S2 and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Conformation

Research on similar compounds, like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals significant information about their molecular structure and conformation. These compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge. Such a conformation influences their interactions with biological targets, suggesting potential applications in drug design and molecular docking studies to explore binding affinities with various receptors or enzymes (Subasri et al., 2016).

Antinociceptive and Anti-inflammatory Properties

The synthesis and evaluation of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties are of significant interest. This research implies that structurally related compounds may be explored for their potential therapeutic applications in treating pain and inflammation. Such compounds have shown significant activities in preliminary pharmacological screenings, indicating a promising avenue for further medicinal chemistry efforts (Selvam et al., 2012).

Anticancer Activity

There's a notable interest in the synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activities. These compounds have demonstrated potent anticancer activity against several human cancer cell lines. Such findings underscore the potential of related compounds in the development of new anticancer agents. The structural features and functional groups present in these molecules can be pivotal in determining their mechanism of action and efficacy against various types of cancer (Hafez & El-Gazzar, 2017).

Fluorescence and Binding Studies

The exploration of fluorescent properties and binding studies with biomolecules, such as bovine serum albumin (BSA), represents another significant application area. Such studies are crucial for understanding the pharmacokinetics and biodistribution of potential therapeutic agents. Compounds with similar structures can serve as fluorescent probes or be part of bioconjugates to study drug delivery mechanisms, interaction with proteins, and cellular uptake (Meng et al., 2012).

properties

IUPAC Name

2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-12-9-14-18(29-12)22-20(23(19(14)26)10-13-5-4-8-27-13)28-11-17(25)21-15-6-2-3-7-16(15)24/h2-9,24H,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHSOMYLDFPWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide

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